molecular formula C26H28FN3O3S B3976427 N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B3976427
M. Wt: 481.6 g/mol
InChI Key: ATWFRWMLWMUFTL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperazine ring, and fluorophenyl and dimethylphenyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Sulfonamide Formation: The piperazine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 3,4-dimethylphenyl isocyanate under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the dimethylphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c1-20-8-11-24(18-21(20)2)30(34(32,33)25-6-4-3-5-7-25)19-26(31)29-16-14-28(15-17-29)23-12-9-22(27)10-13-23/h3-13,18H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWFRWMLWMUFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

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